5,5-dimethoxypentan-1-ol
Description
Significance within Organic Synthesis and Advanced Materials Chemistry
In organic synthesis, 5,5-dimethoxypentan-1-ol is utilized as a precursor for a range of more complex molecules. The primary alcohol can undergo typical reactions such as oxidation, esterification, and etherification. Following these transformations, the acetal (B89532) can be hydrolyzed to liberate the aldehyde, which can then participate in reactions like aldol (B89426) condensations, Wittig reactions, or reductive aminations. This sequential reactivity is a powerful tool for constructing multifunctional compounds. For instance, it has been noted as a useful compound in organic synthesis. ymerdigital.com
The bifunctional nature of this compound also makes it a promising monomer for step-growth polymerization. wikipedia.orgfiveable.me The alcohol functionality can react with a suitable comonomer to form polyesters or polyurethanes, while the acetal group remains intact within the polymer backbone. The presence of the acid-labile acetal linkages within the polymer chain imparts degradability, a highly sought-after characteristic for advanced materials, particularly in the biomedical field and for creating environmentally benign plastics. mdpi.commdpi.com The development of degradable polymers is a significant area of research aimed at mitigating plastic pollution. researchgate.net
Historical Context of Aliphatic Acetal-Alcohol Functionalities in Chemical Literature
The study of acetals dates back to the late 19th century with the work of chemists like Emil Fischer, who explored their formation. masterorganicchemistry.com Initially, acetals were recognized for their role as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions. fiveable.memasterorganicchemistry.com The concept of bifunctional monomers, molecules with two reactive sites, was pioneered by Wallace Carothers in the 1930s and laid the foundation for modern polymer chemistry. wikipedia.org
The combination of these two concepts, an acetal and an alcohol within the same molecule, created a class of bifunctional monomers with unique potential. Historically, the synthesis of polymers from such monomers was not a primary focus. However, with the growing demand for functional and degradable polymers, researchers have increasingly turned their attention to monomers like this compound that can introduce specific functionalities and controlled degradation points into a polymer chain. rsc.org
Current Research Landscape and Emerging Themes for this compound Derivatives
The current research landscape for derivatives of this compound is heavily influenced by the broader trends in polymer chemistry, particularly the drive towards sustainability and advanced functionalities. A major theme is the synthesis of biodegradable polymers. By incorporating this compound into polymer backbones, the resulting materials can be designed to break down under specific conditions, such as the presence of acid, into smaller, non-toxic molecules. mdpi.commdpi.com This is a significant advantage for applications like drug delivery systems and temporary medical implants. researchgate.net
Another emerging theme is the development of functional polymers. The alcohol group of this compound can be modified prior to polymerization to introduce a variety of other functional groups. This allows for the creation of polymers with tailored properties, such as specific binding sites or responsive characteristics. rsc.org For example, the synthesis of functional biodegradable polymers is often achieved by combining ring-opening polymerization with post-polymerization modification. acs.org
Furthermore, the aldehyde functionality, which can be unmasked from the acetal, provides a route to create cross-linked networks or to attach other molecules to the polymer chain after its formation. This opens up possibilities for creating hydrogels, coatings, and other advanced materials with complex architectures and functionalities. The exploration of new bio-based monomers is also a key area of research to improve the properties of biodegradable polymers. mdpi.com
Chemical Data and Research Findings
Below are tables summarizing the key properties of this compound and related research findings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H16O3 | ymerdigital.com |
| Molecular Weight | 148.20 g/mol | ymerdigital.com |
| Boiling Point | 183-185 °C | ymerdigital.com |
| Melting Point | -40 °C | ymerdigital.com |
Table 2: Research Highlights Related to Acetal-Containing Monomers
| Research Area | Key Finding | Significance | Reference |
|---|---|---|---|
| Biodegradable Polymers | Acetal linkages in polymer backbones allow for acid-catalyzed degradation. | Development of environmentally friendly plastics and materials for biomedical applications. | mdpi.commdpi.com |
| Functional Monomers | Bifunctional monomers with protected functionalities enable the synthesis of polymers with tailored properties. | Creation of advanced materials for specific applications, such as drug delivery and tissue engineering. | rsc.orgacs.org |
| Step-Growth Polymerization | Bifunctional monomers are the building blocks for creating a wide range of polymers, including polyesters and polyamides. | Fundamental process in polymer chemistry for producing high molecular weight polymers. | wikipedia.orgfiveable.me |
Properties
CAS No. |
79898-65-0 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5,5 Dimethoxypentan 1 Ol
Reductive Strategies for 5,5-Dimethoxypentanal (B3053084) and Related Precursors
The most direct route to 5,5-dimethoxypentan-1-ol involves the reduction of its corresponding aldehyde, 5,5-dimethoxypentanal. This transformation focuses on the selective conversion of the aldehyde functional group to a primary alcohol.
The direct reduction of an aldehyde to a primary alcohol is a cornerstone of organic synthesis, with sodium borohydride (B1222165) (NaBH₄) being a frequently utilized reagent for this purpose. wikipedia.org This reagent is valued for its selectivity, as it readily reduces aldehydes and ketones while typically not affecting less reactive functional groups like esters or the acetal (B89532) present in the substrate. wikipedia.org
The transformation of 5,5-dimethoxypentanal to this compound using sodium borohydride is a chemoselective process. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and a subsequent workup with a protic solvent (often the reaction solvent itself, like methanol (B129727) or ethanol) protonates the resulting alkoxide to yield the final alcohol. wikipedia.org The reaction is typically performed at mild temperatures, ranging from 0 °C to room temperature, to ensure high yields and minimize side reactions. orgsyn.org
Table 1: Comparison of Common Reducing Agents for Aldehyde Reduction
| Reducing Agent | Formula | Typical Solvents | Selectivity Notes |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Reduces aldehydes and ketones; generally unreactive towards esters, amides, and carboxylic acids. wikipedia.org |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Powerful reducing agent; reduces aldehydes, ketones, esters, carboxylic acids, and amides. Reacts violently with protic solvents. |
| Diisobutylaluminium Hydride | (i-Bu)₂AlH | Toluene, Hexane, THF | Can be used to reduce aldehydes. At low temperatures, it can reduce esters to aldehydes. |
| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd, Pt, Ni) | Ethanol, Ethyl acetate (B1210297) | Reduces aldehydes and ketones; can also reduce alkenes and alkynes, requiring careful catalyst selection for chemoselectivity. |
In more complex syntheses, a precursor molecule might contain multiple functional groups that are sensitive to reduction. In such cases, an indirect pathway involving chemical protection is employed. libretexts.org While the acetal in 5,5-dimethoxypentanal is stable to many reducing agents, a hypothetical precursor like 4-formylbut-1-ynyl acetate would require an indirect strategy. Here, the more reactive aldehyde could be reduced first, and the resulting alcohol protected before subsequent transformations on the alkyne.
Indirect methods involve the temporary masking of a reactive group to allow a chemical transformation to occur at another site in the molecule. fiveable.me After the desired reaction, the protecting group is removed in a deprotection step to reveal the original functional group. libretexts.orgfiveable.me This strategy is fundamental in the total synthesis of complex natural products.
Functional Group Interconversions Leading to this compound
The synthesis of this compound can also be approached from precursors that require the installation of the hydroxyl or dimethoxy functionalities through strategic interconversions.
In a multistep synthesis, it is often necessary to protect a hydroxyl group to prevent it from interfering with a planned reaction. masterorganicchemistry.com For instance, the acidic proton of an alcohol is incompatible with strongly basic reagents like Grignard reagents or organolithiums. libretexts.org Protecting the alcohol allows these reagents to react with other functional groups in the molecule. masterorganicchemistry.com
The alcohol is converted into a derivative, most commonly an ether or an ester, which is stable under the reaction conditions. fiveable.meuwindsor.ca Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are among the most common protecting groups for alcohols. masterorganicchemistry.com They are typically formed by reacting the alcohol with a silyl chloride (e.g., TMSCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or imidazole. libretexts.org
Deprotection, the removal of the protecting group, is a critical final step. fiveable.me Silyl ethers are readily cleaved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluoride bond. libretexts.orgmasterorganicchemistry.com Alternatively, acidic conditions can also be used for deprotection. libretexts.orgyoutube.com
Table 2: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability |
|---|---|---|---|---|
| Trimethylsilyl Ether | TMS | Trimethylsilyl chloride (TMSCl), base (e.g., Et₃N) | Mild acid (H₃O⁺) or fluoride source (TBAF) libretexts.orgyoutube.com | Sensitive to acidic conditions and nucleophiles. |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Acid (H₃O⁺) or fluoride source (TBAF) | More stable to hydrolysis than TMS ethers. |
| Methoxymethyl Ether | MOM | Methoxymethyl chloride (MOMCl), base (e.g., DIPEA) | Acid (e.g., HCl in MeOH). masterorganicchemistry.com | Stable to bases, nucleophiles, and hydrides. |
| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), acid catalyst (e.g., PTSA) masterorganicchemistry.comuwindsor.ca | Aqueous acid (e.g., H₃O⁺). youtube.com | Stable to most non-acidic reagents. |
| Benzyl (B1604629) Ether | Bn | Benzyl bromide (BnBr), base (e.g., NaH) | Catalytic hydrogenolysis (H₂, Pd/C). uwindsor.ca | Stable to acidic and basic conditions. |
The 5,5-dimethoxy group in the target molecule is a dimethyl acetal (sometimes referred to as a ketal if formed from a ketone). Acetals serve as protecting groups for aldehydes and ketones. The formation of the dimethoxy group in this compound would start from a precursor containing an aldehyde at the 5-position, such as 5-hydroxypentanal (B1214607).
This transformation is achieved by treating the aldehyde with an excess of methanol under anhydrous acidic conditions. The acid catalyst (e.g., p-toluenesulfonic acid or gaseous HCl) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. This process occurs twice, with the elimination of a water molecule, to form the stable dimethyl acetal. The reaction is reversible, and removal of water is necessary to drive the equilibrium toward the acetal product.
Novel Synthetic Routes and Catalyst Development for this compound Production
Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. For a molecule like this compound, research into novel catalysts and one-pot procedures is highly relevant. While specific novel routes for this exact compound are not extensively documented in leading literature, developments in related transformations offer insight into potential future strategies.
For example, the selective oxidation of diols to hydroxyaldehydes or lactones is an area of active catalyst development. rsc.orgresearchgate.net Catalytic systems, such as platinum supported on niobia (Pt/Nb₂O₅), have been shown to efficiently convert 1,5-pentanediol (B104693) into 5-hydroxypentanal under mild, ambient conditions. rsc.org Such a catalyst could, in principle, be adapted for the reverse reaction—the selective reduction of a dicarbonyl precursor.
Furthermore, the use of supported reagents, such as sodium borohydride on silica (B1680970) gel or alumina (B75360), represents a greener approach to reduction reactions. scispace.comresearchgate.net These solid-supported reagents can simplify reaction workups, improve selectivity, and allow for milder reaction conditions, often requiring simple filtration to remove the spent reagent. scispace.comresearchgate.net One-pot syntheses, where multiple transformations are carried out in a single reaction vessel, also represent a modern approach to increase efficiency and reduce waste, a strategy that could be applied to the synthesis of this compound from a suitable starting material. nih.gov
Chemo- and Regioselective Transformations
The synthesis of a molecule with multiple reactive sites, such as a precursor to this compound, often necessitates the use of protecting groups to achieve chemo- and regioselectivity. Acetals are common and effective protecting groups for aldehydes and ketones due to their stability in neutral to basic conditions and towards many oxidizing and reducing agents. chemistrysteps.comjove.comyoutube.comyoutube.com
A plausible synthetic strategy for this compound could start from a precursor containing two carbonyl functionalities, such as glutaraldehyde (B144438) or a keto-aldehyde. One of the carbonyl groups would be selectively protected as a dimethyl acetal. In the case of glutaraldehyde, the challenge lies in the selective mono-protection of one of the two identical aldehyde groups.
Once the precursor with a free aldehyde or ketone and a protected carbonyl group is obtained, a selective reduction of the unprotected carbonyl can be carried out. For instance, if the precursor is an ester-aldehyde, the aldehyde can be protected as an acetal, followed by the reduction of the ester to a primary alcohol using a reducing agent like lithium aluminum hydride. The final step would be the deprotection of the acetal under mild acidic conditions to yield the desired diol-aldehyde, or in this case, the acetal-alcohol. chemistrysteps.comyoutube.comyoutube.com
Chemical Reactivity and Transformation Pathways of 5,5 Dimethoxypentan 1 Ol
Reactivity of the Primary Alcohol Functionality
The primary alcohol group in 5,5-dimethoxypentan-1-ol is a key site for various chemical modifications, including oxidation and derivatization.
The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, 5,5-dimethoxypentanal (B3053084), or further to the carboxylic acid, 5,5-dimethoxypentanoic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation of primary alcohols to aldehydes. This reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid.
For the synthesis of 5,5-dimethoxypentanoic acid, stronger oxidizing agents are required. A two-step sequence involving ozonolysis of cyclopentene (B43876) followed by methanolysis has been reported to produce 5,5-dimethoxypentanoic acid. core.ac.uk This carboxylic acid has been utilized in the synthesis of complex molecules, such as in the preparation of an intermediate for the total synthesis of the tetracyclic lupin alkaloid (+)-allomatrine, where it was coupled with a primary amine using the coupling reagent T3P® (propylphosphonic anhydride). acs.org
| Product | Reagents and Conditions | Yield | Reference |
| 5,5-Dimethoxypentanoic acid | 1. Ozonolysis of cyclopentene 2. Methanolysis | 47% (overall) | core.ac.uk |
| Amide of 5,5-dimethoxypentanoic acid | 5,5-Dimethoxypentanoic acid, primary amine 14, T3P®, Et3N, EtOAc | 69% | acs.org |
The hydroxyl group of this compound can be readily derivatized to form esters and ethers, or converted to other functional groups such as halides.
Esterification can be achieved through reaction with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. For instance, the synthesis of 5,5-dimethoxypentyl acetate (B1210297) has been documented.
Another important derivatization is the conversion of the alcohol to a leaving group, such as a tosylate, which can then be displaced by a nucleophile. This strategy was employed in the synthesis of azabicycles, where a homoallylic alcohol was first tosylated before displacement with an azide. core.ac.uk While this specific example does not use this compound directly, the methodology is applicable.
Acetal (B89532) Moiety Reactivity and Cleavage Mechanisms
The dimethyl acetal group in this compound serves as a protected aldehyde. This group is stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the aldehyde functionality.
The hydrolysis of the acetal is an acid-catalyzed process that proceeds through a series of equilibrium steps. Protonation of one of the methoxy (B1213986) groups leads to its departure as methanol (B129727) and the formation of a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group and its elimination as methanol, followed by deprotonation of the resulting oxonium ion, liberates the aldehyde and regenerates the acid catalyst.
Nucleophilic and Electrophilic Transformations Involving this compound
The dual functionality of this compound allows for its participation in both nucleophilic and electrophilic transformations. After conversion of the hydroxyl group to a good leaving group, such as a halide or tosylate, the carbon atom becomes susceptible to nucleophilic attack.
Conversely, the oxygen atom of the hydroxyl group is nucleophilic and can attack various electrophiles. Furthermore, once the acetal is hydrolyzed to the aldehyde, the carbonyl carbon becomes a key electrophilic center, readily attacked by a wide range of nucleophiles, including organometallic reagents like Grignard reagents and organolithium compounds, as well as enolates and other carbon nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions at Methoxy Positions
The methoxy groups of the acetal in this compound are susceptible to nucleophilic substitution, most notably through acid-catalyzed hydrolysis. This reaction proceeds via the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The departure of methanol is facilitated by the neighboring oxygen atom, which forms a resonance-stabilized oxocarbenium ion intermediate. This highly electrophilic intermediate is then attacked by a nucleophile.
In the case of hydrolysis, the nucleophile is water, which attacks the oxocarbenium ion to form a hemiacetal. Subsequent protonation of the remaining methoxy group and elimination of a second molecule of methanol, followed by deprotonation, yields 5-hydroxypentanal (B1214607).
This reactivity is not limited to water. Other nucleophiles can also participate in a process known as transacetalization. For instance, in the presence of an acid catalyst, diols can react with this compound to form cyclic acetals, displacing the two methoxy groups.
While the acetal is generally stable under basic conditions, reactions with strong nucleophiles like Grignard reagents can occur, although this typically targets other electrophilic centers if present, or requires activation.
Participation in Addition Reactions
The primary alcohol group of this compound can act as a nucleophile in addition reactions. For example, it can add to activated alkenes, such as α,β-unsaturated carbonyl compounds, in a Michael-type addition. This reaction would typically be catalyzed by a base, which would deprotonate the primary alcohol to form a more potent alkoxide nucleophile.
Furthermore, under acidic conditions that promote the formation of the intermediate 5-hydroxypentanal via hydrolysis, the molecule can undergo intramolecular addition reactions. The hydroxyl group can act as an internal nucleophile, attacking the aldehyde to form a cyclic hemiacetal, which exists in equilibrium with the open-chain form. This cyclic hemiacetal is a tetrahydropyran (B127337) derivative.
Mechanistic Investigations of Key Transformations
The mechanistic understanding of the reactions of this compound is largely extrapolated from extensive studies on general acetal chemistry.
Elucidation of Reaction Intermediates and Transition States
The central intermediate in the acid-catalyzed transformations of this compound is the oxocarbenium ion . The formation of this resonance-stabilized cation is considered the rate-determining step in acetal hydrolysis. masterorganicchemistry.com The positive charge is delocalized between the carbon and the oxygen atom, which significantly stabilizes the intermediate. The structure of this intermediate is planar at the electrophilic carbon, allowing for nucleophilic attack from either face.
In the intramolecular cyclization to form a tetrahydropyran ring, the transition state involves the approach of the terminal hydroxyl group to the electrophilic carbon of the oxocarbenium ion. Computational studies on similar systems suggest a chair-like transition state to minimize steric interactions, leading to the thermodynamically more stable product. The trapping of such oxocarbenium ion intermediates with various nucleophiles has provided direct evidence for their existence and role in the reaction mechanism. youtube.com
For the hydrolysis reaction, a hemiacetal is another key intermediate that is formed after the initial attack of water on the oxocarbenium ion. The breakdown of this hemiacetal to the final aldehyde product also proceeds through a protonated intermediate.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics of the acid-catalyzed hydrolysis of acetals, and by extension this compound, are typically first-order in both the acetal and the acid catalyst. The rate of the reaction is highly dependent on the pH of the medium, with faster rates observed at lower pH values. The stability of the oxocarbenium ion intermediate plays a crucial role; structural features that stabilize this intermediate will increase the reaction rate.
The intramolecular cyclization of this compound to form the corresponding tetrahydropyran derivative is generally a thermodynamically favorable process, especially when forming a stable six-membered ring. The equilibrium between the open-chain hydroxy aldehyde and the cyclic hemiacetal usually favors the cyclic form. The formation of a six-membered ring is entropically and enthalpically favored over larger or smaller rings in many cases.
Below is a table summarizing the key reactive transformations of this compound.
| Reaction Type | Reactant/Conditions | Key Intermediate(s) | Product(s) |
| Nucleophilic Substitution (Hydrolysis) | Water, Acid Catalyst (e.g., H₃O⁺) | Oxocarbenium ion, Hemiacetal | 5-Hydroxypentanal, Methanol |
| Nucleophilic Substitution (Transacetalization) | Diol, Acid Catalyst | Oxocarbenium ion | Cyclic Acetal, Methanol |
| Intramolecular Cyclization | Acid Catalyst (following hydrolysis) | Oxocarbenium ion, Cyclic Hemiacetal | (Tetrahydro-2H-pyran-2-yl)methanol |
Inability to Generate Article on "this compound" Due to Lack of Specific Research Findings
The user-specified outline required detailed information on the role of this compound in the following areas:
Role of 5,5 Dimethoxypentan 1 Ol As a Versatile Synthetic Intermediate
Building Block for Complex Organic Molecules
Construction of Polyfunctionalized Scaffolds
The conducted searches on several scientific databases and search engines failed to locate any publications that specifically describe the conversion of 5,5-dimethoxypentan-1-ol into tetrahydropyranols, hydropyranooxepans, or its direct application as a building block in the synthesis of alkaloids or polyfunctionalized scaffolds.
While general methods for the synthesis of these classes of compounds are widely reported, none of the retrieved documents explicitly mention or utilize this compound as a starting material or key intermediate. The strict requirement to focus solely on this specific compound and adhere to the provided outline cannot be met without direct scientific evidence.
Therefore, the generation of a scientifically accurate and informative article as per the user's instructions is not feasible at this time due to the absence of specific research findings on the synthetic utility of this compound in the requested contexts.
Lack of Specific Research Findings on this compound in Cascade and Sequence Reactions
Despite a comprehensive search of scientific literature, no specific research articles detailing the application of this compound in cascade or sequence reactions were identified. Therefore, a detailed discussion with research findings and data tables on this specific topic cannot be provided at this time.
The versatility of a synthetic intermediate is often demonstrated through its successful application in complex, multi-step transformations such as cascade or sequence reactions. These reactions are highly valued in organic synthesis for their efficiency in building molecular complexity from simpler starting materials in a single operation.
The chemical structure of this compound, which features a primary alcohol at one end of a five-carbon chain and a protected aldehyde (as a dimethyl acetal) at the other, theoretically makes it an ideal candidate for such reactions. A hypothetical cascade sequence could involve the in-situ deprotection of the acetal (B89532) to reveal the aldehyde, which could then participate in an intramolecular reaction with the hydroxyl group. This could potentially lead to the formation of cyclic structures like tetrahydropyrans.
However, without published research to this effect, any detailed discussion would be speculative. The absence of such literature suggests that while the potential for this compound as a versatile synthetic intermediate in this context is plausible, it has not been a significant focus of reported synthetic studies. Further research would be required to explore and document its utility in cascade and sequence reactions.
Advanced Methodological Considerations in Research Involving 5,5 Dimethoxypentan 1 Ol
Assessment of Hydrolytic Stability in Aqueous Reaction Systems
The acetal (B89532) functional group in 5,5-dimethoxypentan-1-ol is susceptible to hydrolysis, particularly under acidic conditions, to yield 5-hydroxypentanal (B1214607) and methanol (B129727). A thorough understanding of its hydrolytic stability is paramount for its application in aqueous reaction systems.
The rate of hydrolysis of the dimethoxyacetal in this compound is highly dependent on the pH of the aqueous medium. To quantify this relationship, a series of stability studies are typically conducted across a range of pH values at a constant temperature. The degradation of the parent compound and the formation of hydrolysis products can be monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
In a hypothetical study, the half-life (t½) of this compound could be determined at various pH levels, as illustrated in the following interactive data table. The results would be expected to show significantly increased stability at neutral and slightly alkaline pH, with rapid degradation under acidic conditions.
Interactive Data Table: pH-Dependent Hydrolytic Stability of this compound at 25°C
| pH | Half-life (t½) (hours) | Primary Degradation Product |
| 2.0 | 0.5 | 5-hydroxypentanal |
| 3.0 | 5.2 | 5-hydroxypentanal |
| 4.0 | 51.8 | 5-hydroxypentanal |
| 5.0 | >500 | Not readily detectable |
| 6.0 | >1000 | Not readily detectable |
| 7.0 | >1000 | Not readily detectable |
| 8.0 | >1000 | Not readily detectable |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Analysis of the degradation products, primarily 5-hydroxypentanal and methanol, confirms the hydrolytic pathway. Further studies could involve varying the temperature at a constant pH to determine the activation energy of the hydrolysis reaction, providing deeper insight into its kinetics.
Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating the mechanisms of chemical reactions, including the proton-transfer steps involved in the acid-catalyzed hydrolysis of acetals. wikipedia.org By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in the reactant molecule, one can observe changes in the reaction rate. libretexts.org
In the context of this compound hydrolysis, a solvent isotope effect can be investigated by comparing the reaction rate in H₂O versus D₂O. The acid-catalyzed hydrolysis of an acetal typically involves a pre-equilibrium protonation of one of the oxygen atoms, followed by the rate-determining cleavage of a carbon-oxygen bond. If the proton transfer is part of the rate-determining step, a primary KIE (kH/kD > 1) would be expected. princeton.edu However, for many acetal hydrolyses, the protonation step is a rapid pre-equilibrium, and the subsequent C-O bond cleavage is rate-limiting. In such cases, an inverse solvent KIE (kH/kD < 1) might be observed, which can be attributed to an inverse solvent equilibrium isotope effect on the pre-equilibrium step. semanticscholar.org
A hypothetical study on the acid-catalyzed hydrolysis of this compound might yield the following KIE data:
Interactive Data Table: Solvent Kinetic Isotope Effect for the Acid-Catalyzed Hydrolysis of this compound
| Reaction Condition | Rate Constant in H₂O (kH) (s⁻¹) | Rate Constant in D₂O (kD) (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 0.1 M HCl, 25°C | 3.8 x 10⁻⁴ | 1.9 x 10⁻⁴ | 2.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
A kH/kD value of 2.0 would suggest that the proton transfer is indeed involved in the rate-determining step, providing valuable mechanistic insight.
Reaction Monitoring and Optimization Techniques
To effectively utilize this compound in multi-step syntheses, it is essential to employ advanced techniques for reaction monitoring and optimization. These methods allow for real-time analysis of reaction progress, leading to improved yields, selectivity, and process understanding.
In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for monitoring the concentration of reactants, intermediates, and products in real-time without the need for sampling. For reactions involving this compound, these methods can track the disappearance of the reactant's characteristic spectral features and the appearance of new signals corresponding to reaction intermediates and the final product.
For example, in an oxidation reaction of the primary alcohol of this compound to the corresponding aldehyde, 5,5-dimethoxypentanal (B3053084), in-situ FTIR could monitor the decrease in the O-H stretching band of the alcohol and the emergence of the C=O stretching band of the aldehyde. This real-time data allows for precise determination of the reaction endpoint and can reveal the presence of any transient intermediates.
The development of a robust kinetic model is a sophisticated approach to reaction optimization. researchgate.net This involves proposing a reaction mechanism and then using experimental data to determine the rate constants for each elementary step. researchgate.net For complex reactions of this compound, computational chemistry can be used to predict the energies of transition states and intermediates, providing theoretical support for the proposed mechanism.
By triangulating data from three sources—the proposed kinetic model, experimental concentration-time profiles, and computational calculations—a highly accurate and predictive model of the reaction can be constructed. This model can then be used to simulate the reaction under various conditions (e.g., temperature, concentration, catalyst loading) to identify the optimal parameters for maximizing yield and minimizing by-product formation without the need for extensive empirical screening.
Purification Methodologies for Intermediates and Products
The purification of intermediates and final products derived from this compound is a critical step in any synthetic sequence. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.
Given the polarity of the hydroxyl group and the potential for the acetal to hydrolyze, careful consideration must be given to the purification technique. Common methods include:
Distillation: For thermally stable, volatile compounds, distillation under reduced pressure can be an effective method for separating the product from non-volatile impurities.
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating compounds based on their polarity. For derivatives of this compound, a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often employed.
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
The choice of method will be dictated by the specific properties of the molecule being purified. For instance, a non-polar ether derivative of this compound might be readily purified by distillation, whereas a more polar carboxylic acid derivative would likely require chromatography or crystallization.
Green Chemistry Principles in the Synthesis and Application of 5,5 Dimethoxypentan 1 Ol
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.
A conventional method for reducing an ester like methyl 5,5-dimethoxypentanoate is the use of a stoichiometric reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.orgbyjus.com While effective, this method suffers from poor atom economy. The reaction requires a subsequent aqueous acid workup to neutralize the reaction and protonate the resulting alkoxide. This process generates a significant amount of inorganic salt waste.
The calculation for the atom economy of this reduction is as follows:
Reaction: 2 C₈H₁₆O₄ + LiAlH₄ → (C₇H₁₅O₃)₂AlLi + 2 CH₃OH → (workup) → 2 C₇H₁₆O₃ + Al(OH)₃ + LiOH + 2 CH₃OH
For simplicity in calculation, focusing on the primary transformation where the ester is reduced: Reactants: Methyl 5,5-dimethoxypentanoate (C₈H₁₆O₄, MW: 176.21 g/mol ) and Lithium Aluminum Hydride (LiAlH₄, MW: 37.95 g/mol ). Desired Product: 5,5-dimethoxypentan-1-ol (C₇H₁₆O₃, MW: 148.20 g/mol ).
The stoichiometry for the reduction of the ester group is 1:0.5 for LiAlH₄ (as it provides 4 hydride equivalents), but the workup adds substantial mass. A simplified atom economy calculation considering only the main reactants and desired product highlights the inherent waste. masterorganicchemistry.com
Table 1: Atom Economy Comparison for the Synthesis of this compound
| Synthetic Route | Reactants | Desired Product | Byproducts (Waste) | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Stoichiometric Reduction (LiAlH₄) | Methyl 5,5-dimethoxypentanoate, LiAlH₄, H₂O/H⁺ (workup) | This compound | Methanol (B129727), Aluminum Salts, Lithium Salts | ~45% (Varies with workup reagents, but inherently low) |
| Catalytic Hydrogenation | Methyl 5,5-dimethoxypentanoate, H₂ | This compound | Methanol | 83.1% |
To improve atom economy and minimize waste, a superior strategy is catalytic hydrogenation. In this process, the ester is reacted with hydrogen gas (H₂) over a metal catalyst (e.g., copper chromite). The only byproduct is methanol, which itself can be a valuable chemical feedstock. This catalytic approach dramatically increases the atom economy and eliminates the generation of inorganic salt waste, aligning closely with green chemistry ideals.
Development of Safer Solvents and Reaction Conditions
Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. nih.gov Recent advancements have highlighted bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as excellent substitutes for traditional ethers. scientificlabs.co.ukresearchgate.netnih.govsigmaaldrich.comwikipedia.org These solvents offer significant advantages, including lower peroxide formation tendency, higher boiling points (reducing volatile emissions), and in the case of 2-MeTHF, a renewable origin from sources like corn cobs. researchgate.netift.co.za
Table 2: Comparison of Conventional and Greener Solvents for Ester Reduction
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Hazards | Green Credentials |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 66 | -14 | Highly flammable, peroxide former, suspected carcinogen | Petroleum-derived, high volatility |
| Diethyl Ether | 34.6 | -45 | Extremely flammable, peroxide former | Petroleum-derived, very high volatility |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | Flammable, lower tendency for peroxide formation | Bio-derived, less volatile than THF researchgate.netift.co.za |
| Cyclopentyl Methyl Ether (CPME) | 106 | -1 | Flammable, very low peroxide formation, less volatile wikipedia.org | Hydrophobic, easy to recover, stable to acid/base scientificlabs.co.ukwikipedia.org |
Using a solvent like CPME not only enhances safety but can also improve process efficiency due to its higher boiling point and hydrophobicity, which can simplify product workup and solvent recycling. wikipedia.org
Biocatalytic Approaches for Sustainable Production
Biocatalysis utilizes enzymes to perform chemical transformations, offering remarkable selectivity under mild, environmentally benign conditions (typically in aqueous media at or near room temperature). utupub.fi For the synthesis of this compound, enzymes like lipases or alcohol dehydrogenases (ADHs) present a promising green alternative to conventional chemical reduction. mdpi.commatthey.com
Alcohol dehydrogenases, also known as keto reductases, are capable of reducing carbonyl compounds, including esters, to their corresponding alcohols. matthey.comnih.govfrontiersin.orgresearchgate.net An engineered ADH could be employed to directly reduce the ester group of methyl 5,5-dimethoxypentanoate to the desired primary alcohol. This approach offers several advantages:
High Selectivity: The enzyme can target the ester functional group specifically, avoiding side reactions.
Mild Conditions: Reactions are run in water at ambient temperature and pressure, drastically reducing energy consumption and eliminating the need for flammable solvents.
Reduced Waste: Biocatalytic processes avoid the use of heavy metal reagents and the generation of inorganic waste. utupub.fi
Lipases can also be used in the synthesis of alcohols, often through the hydrolysis of esters or via transesterification reactions. nih.govmdpi.comjocpr.comnih.gov A chemo-enzymatic strategy could be developed where a lipase (B570770) is used to resolve a racemic precursor, leading to an enantiomerically pure final product if chirality is desired at another position in the molecule.
Energy Efficiency in Synthetic Processes
The energy required to run a chemical process is a key factor in its environmental and economic cost. Traditional batch syntheses involving stoichiometric reagents often require significant energy for heating, cooling to cryogenic temperatures (as with some hydride reductions), and subsequent solvent removal via distillation.
Process intensification is a strategy to make chemical processes smaller, cleaner, and more energy-efficient. Two key technologies applicable to the synthesis of this compound are microwave-assisted synthesis and continuous flow chemistry.
Flow Chemistry: Performing reactions in a continuous flow reactor instead of a large batch vessel offers numerous advantages. numberanalytics.com The small internal volume of a flow reactor allows for superior heat transfer, enabling highly exothermic reactions to be run safely at higher temperatures without risk of thermal runaway. stolichem.comlabmanager.com This enhanced control can lead to higher yields, fewer byproducts, and significantly lower energy consumption. acs.orgresearchgate.net A flow process for the catalytic hydrogenation of methyl 5,5-dimethoxypentanoate would be highly efficient, scalable, and intrinsically safer than a large-scale batch reduction with LiAlH₄. stolichem.com
By redesigning the synthesis of this compound around these green principles, it is possible to create a manufacturing process that is not only more environmentally responsible but also safer and more cost-effective.
Future Research Directions and Emerging Paradigms in 5,5 Dimethoxypentan 1 Ol Chemistry
Design and Synthesis of Novel Derivatives with Tailored Reactivity
The dual functionality of 5,5-dimethoxypentan-1-ol serves as a foundation for the synthesis of a diverse array of derivatives with precisely controlled reactivity. The primary alcohol group is amenable to classic transformations such as esterification and etherification, while the acetal (B89532) moiety offers a latent carbonyl group that can be unmasked under specific acidic conditions.
The Williamson ether synthesis, a robust method for forming ethers, can be employed to introduce a wide range of alkyl or aryl substituents. researchgate.netresearchgate.netsemanticscholar.orgnih.gov This reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. researchgate.netsemanticscholar.orgnih.gov For this compound, this would involve the formation of a sodium or potassium alkoxide, followed by reaction with a suitable alkyl halide to yield the corresponding ether.
Esterification, another fundamental transformation, can be achieved by reacting this compound with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. These reactions would yield esters with varied chain lengths and functionalities, which could find applications as plasticizers, fragrances, or monomers for polyesters.
Furthermore, the acetal group can be retained during these derivatization reactions, acting as a protecting group for the aldehyde functionality. acs.orgnih.gov This allows for selective modification of the alcohol terminus without affecting the latent carbonyl group. Subsequent deprotection under mild acidic conditions can then reveal the aldehyde for further chemical transformations.
| Derivative Type | Synthetic Method | Potential Reagents | Potential Applications |
|---|---|---|---|
| Ethers | Williamson Ether Synthesis | Sodium hydride, various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Solvents, intermediates, monomers |
| Esters | Fischer Esterification, Acylation | Carboxylic acids (e.g., acetic acid, benzoic acid), acid chlorides | Plasticizers, fragrances, monomers |
| Silyl (B83357) Ethers | Silylation | Chlorotrimethylsilane, tert-butyldimethylsilyl chloride | Protecting groups, intermediates |
| Aldehyde (post-deprotection) | Acid-catalyzed hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | Building block for further synthesis |
Exploration of New Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is paramount for the selective and efficient transformation of this compound into high-value chemical products. A key area of interest is the selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid while preserving the acetal group. The acetal is generally stable to many oxidizing agents, allowing for a degree of chemoselectivity. researchgate.net
Catalytic systems based on platinum supported on niobia (Pt/Nb₂O₅) have shown promise in the oxidative conversion of 1,5-pentanediol (B104693) to 5-hydroxypentanal (B1214607) and δ-valerolactone. rsc.orgresearchgate.netdiscoveracs.org Similar systems could be adapted for the selective oxidation of this compound. The choice of catalyst and reaction conditions would be crucial to control the extent of oxidation and prevent cleavage of the acetal.
Another promising avenue is the catalytic dehydrogenation of the alcohol moiety. This process, which can be achieved using various transition metal catalysts, would yield the corresponding aldehyde without the need for an external oxidizing agent. sigmaaldrich.com The resulting aldehyde could then be used in subsequent reactions or the acetal could be hydrolyzed to form a dialdehyde.
| Transformation | Potential Catalytic System | Expected Product | Key Considerations |
|---|---|---|---|
| Selective Oxidation to Aldehyde | TEMPO-based catalysts, Supported metal catalysts (e.g., Pt, Pd) | 5,5-dimethoxypentanal (B3053084) | Preventing over-oxidation and acetal hydrolysis |
| Selective Oxidation to Carboxylic Acid | Metal catalysts with strong oxidants (e.g., Ru, Au) | 5,5-dimethoxy-pentanoic acid | Maintaining acetal stability under harsher conditions |
| Catalytic Dehydrogenation | Transition metal complexes (e.g., Ru, Ir) | 5,5-dimethoxypentanal | Equilibrium control and hydrogen removal |
| Hydrogenolysis | Bifunctional metal-acid catalysts | 1,5-pentanediol, Tetrahydropyran (B127337) derivatives | Selectivity towards C-O bond cleavage |
Integration into Advanced Functional Materials Research
The unique structure of this compound makes it an attractive building block for the synthesis of advanced functional materials, particularly biodegradable and stimuli-responsive polymers. The acetal linkage is known to be susceptible to hydrolysis under acidic conditions, a property that can be exploited to create materials that degrade in a controlled manner. researchgate.net
Incorporating this compound into polyester (B1180765) or polyurethane backbones would introduce acid-labile points. nih.gov These materials could find applications in drug delivery systems, where the acidic environment of certain tissues or cellular compartments could trigger the degradation of the polymer matrix and the release of an encapsulated therapeutic agent.
Furthermore, the hydroxyl group of this compound can be used as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone. This would result in the formation of block copolymers with a degradable acetal-containing segment. The ability to tune the degradation rate by altering the polymer composition opens up possibilities for creating "smart" materials with tailored properties.
| Material Type | Synthetic Strategy | Key Feature | Potential Application |
|---|---|---|---|
| Acid-Degradable Polyesters | Polycondensation with diacids | Hydrolytically cleavable acetal linkages | Biodegradable plastics, drug delivery |
| Stimuli-Responsive Polyurethanes | Reaction with diisocyanates | pH-sensitive degradation | Smart coatings, biomedical implants |
| Block Copolymers | Ring-opening polymerization initiator | Combines properties of different polymer blocks | Nanocarriers, advanced composites |
| Cross-linked Networks | Incorporation into thermosets | Degradable cross-links | Recyclable thermosets, temporary adhesives |
Development of High-Throughput Screening Methodologies for Reactivity Profiling
To accelerate the discovery of new reactions and applications for this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. rsc.orgnih.govbeilstein-journals.org HTS allows for the rapid and parallel evaluation of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the optimization process. rsc.orgresearchgate.netnih.govbeilstein-journals.org
For profiling the reactivity of this compound, an HTS approach could be designed to screen for a variety of transformations simultaneously. mdpi.com For instance, a multi-well plate could be set up where each well contains this compound and a different catalyst or reagent. The reactions could then be monitored using techniques such as mass spectrometry or fluorescence-based assays to quickly identify "hits" – conditions that lead to the desired product or exhibit interesting reactivity. researchgate.netmdpi.com
This approach would be particularly valuable for discovering new catalytic systems for the selective transformation of the alcohol or for identifying novel derivatization reactions. The data generated from HTS experiments can also be used to build predictive models for reaction outcomes, further accelerating the discovery process.
| HTS Application | Screening Variables | Detection Method | Desired Outcome |
|---|---|---|---|
| Catalyst Discovery for Oxidation | Metal precursors, ligands, oxidants, solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | High yield and selectivity for aldehyde or carboxylic acid |
| Optimization of Ether Synthesis | Bases, alkyl halides, phase-transfer catalysts | High-Performance Liquid Chromatography (HPLC) | Improved reaction efficiency and yield |
| Reactivity Profiling | Diverse set of electrophiles and nucleophiles | Fluorescence Spectroscopy, Mass Spectrometry | Identification of novel reaction pathways |
| Polymerization Screening | Monomer ratios, catalysts, temperature | Gel Permeation Chromatography (GPC) | Control over molecular weight and polydispersity |
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic routes and materials. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), coupled with computational modeling, provide powerful tools for elucidating these mechanisms.
Spectroscopic Analysis
One-dimensional and two-dimensional NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) can provide detailed structural information about the reactants, intermediates, and products of a reaction. researchgate.netmdpi.compreprints.orgresearchgate.netresearchgate.net For this compound, NMR can be used to monitor the progress of a reaction, identify the site of reactivity, and characterize the structure of new derivatives.
Mass spectrometry is another invaluable tool for mechanistic studies, allowing for the identification of reaction intermediates and the determination of reaction kinetics. Techniques such as electrospray ionization (ESI) can be used to gently ionize molecules, preserving fragile intermediates for detection.
| Technique | Information Gained | Application to this compound Chemistry |
|---|---|---|
| ¹H NMR | Proton environment, coupling information | Structural elucidation of derivatives, monitoring reaction progress |
| ¹³C NMR | Carbon skeleton, functional group identification | Confirmation of product structure, analysis of polymer microstructure |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Identification of products and intermediates, reaction monitoring |
| Infrared (IR) Spectroscopy | Functional group presence (e.g., -OH, C=O) | Confirmation of functional group transformations |
Computational Modeling
Density Functional Theory (DFT) calculations can provide detailed insights into reaction pathways, transition state geometries, and activation energies. preprints.orgresearchgate.netresearchgate.net For reactions involving this compound, DFT can be used to model the mechanism of acetal hydrolysis, predict the selectivity of catalytic oxidations, and understand the conformational preferences of the molecule and its derivatives. researchgate.netbeilstein-journals.org
By combining experimental data from advanced spectroscopic techniques with the theoretical insights from computational modeling, a comprehensive understanding of the chemistry of this compound can be achieved, paving the way for its application in a wide range of scientific and industrial fields.
Q & A
Q. What metadata should accompany publications on this compound to ensure replicability?
- Guidelines : Include:
- Synthetic protocols with exact stoichiometry and purification steps.
- Spectroscopic raw data (NMR shifts, MS spectra).
- Environmental and safety data (e.g., vapor pressure, LD50).
- Conflicts of interest and funding sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
